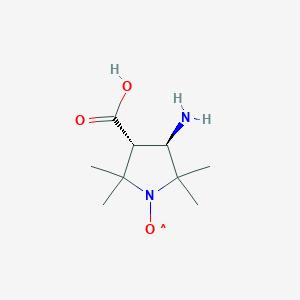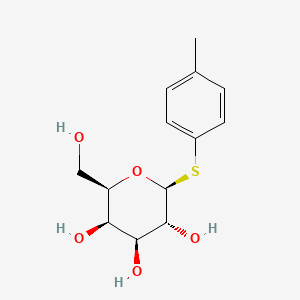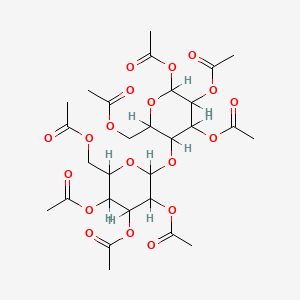
1-Amino-2,5-anhidro-1-desoxi-D-manitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1-Amino-2,5-anhydro-1-deoxy-D-mannitol has several scientific research applications:
Mecanismo De Acción
Target of Action
The primary target of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the hexose transporter of Trypanosoma brucei , a protozoan parasite . This transporter protein is responsible for the uptake of hexose sugars into the cell, which are crucial for the parasite’s survival and proliferation .
Mode of Action
1-Amino-2,5-anhydro-1-deoxy-D-mannitol, a D-fructose analog, interacts with the hexose transporter of Trypanosoma brucei . It serves as a substrate for this transporter, allowing it to be transported into the cell . Unlike d-glucose, which is the usual substrate for this transporter, 1-amino-2,5-anhydro-1-deoxy-d-mannitol cannot be metabolized by the cell .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of the hexose transporter, disrupting the uptake of essential sugars and thus affecting the energy metabolism of the parasite .
Pharmacokinetics
Its ability to serve as a substrate for the hexose transporter suggests that it may have good bioavailability
Result of Action
The result of the action of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is the disruption of the energy metabolism of Trypanosoma brucei . By serving as a substrate for the hexose transporter, it prevents the uptake of essential sugars, leading to energy deprivation and potentially cell death .
Análisis Bioquímico
Biochemical Properties
1-Amino-2,5-anhydro-1-deoxy-D-mannitol plays a significant role in biochemical reactions. It serves as a substrate for the hexose transporter of Trypanosoma brucei . The human erythrocyte transporter can only use D-glucose . This suggests that it interacts with specific enzymes and proteins, influencing their function and activity.
Cellular Effects
Its role as a substrate for certain transporters suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its interaction with the hexose transporter of Trypanosoma brucei suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and gene expression .
Transport and Distribution
1-Amino-2,5-anhydro-1-deoxy-D-mannitol is known to be a substrate for the hexose transporter of Trypanosoma brucei , suggesting that it may be transported and distributed within cells and tissues
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol can be synthesized through a stereospecific synthesis process. The synthesis involves the use of D-mannitol as a starting material, which undergoes a series of chemical reactions including protection, oxidation, and amination to yield the final product .
Industrial Production Methods: Industrial production of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol typically involves fermentation processes using Actinomycetes strains. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products: The major products formed from these reactions include various derivatives of 1-Amino-2,5-anhydro-1-deoxy-D-mannitol, such as ketones, alcohols, and substituted amines .
Comparación Con Compuestos Similares
1,5-Anhydro-D-mannitol: A similar compound used as a control in experiments evaluating short-term blood glucose control.
D-Mannitol: A sugar alcohol used in medical and pharmaceutical applications.
Uniqueness: 1-Amino-2,5-anhydro-1-deoxy-D-mannitol is unique due to its potent antibacterial activity and its ability to target resistant bacterial strains. Unlike other similar compounds, it has a specific mechanism of action that involves inhibition of cell wall synthesis, making it a valuable tool in the development of new antibiotics .
Propiedades
IUPAC Name |
(2R,3S,4S,5R)-2-(aminomethyl)-5-(hydroxymethyl)oxolane-3,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c7-1-3-5(9)6(10)4(2-8)11-3/h3-6,8-10H,1-2,7H2/t3-,4-,5-,6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPYGNYNWRCKKG-KVTDHHQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)




![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)

![(3R,5R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-5,5-diphenylpentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B1139791.png)
![[6-[5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B1139794.png)





